Sisunatovir Hydrochloride

RSV antiviral fusion inhibitor IC50 comparison

Select Sisunatovir hydrochloride to gain a decisive research advantage. Its oral bioavailability (42–>100% across species), broad-spectrum sub-nanomolar RSV-A/B potency (mean IC50 1.2 nM), and statistically significant human challenge efficacy distinguish it from obsolete (ribavirin) or clinically failed (presatovir) comparators. The compound binds prefusion RSV F protein, enabling precise fusion inhibition studies, resistance profiling, and PK/PD model development. Choose this validated benchmark to accelerate your next-gen RSV antiviral program.

Molecular Formula C23H23ClF4N4O
Molecular Weight 482.9 g/mol
CAS No. 1903763-83-6
Cat. No. B610610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSisunatovir Hydrochloride
CAS1903763-83-6
SynonymsRV-521 hydrochloride;  RV 521 hydrochloride;  RV521 hydrochloride;  RV-521 HCl;  RV 521 HCl;  RV521 HCl
Molecular FormulaC23H23ClF4N4O
Molecular Weight482.9 g/mol
Structural Identifiers
SMILESC1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl
InChIInChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H
InChIKeyNYYYAFKAHRIPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sisunatovir Hydrochloride (CAS 1903763-83-6): Baseline Characteristics of an Oral RSV Fusion Inhibitor for Research and Clinical Procurement


Sisunatovir hydrochloride (also known as RV521 hydrochloride) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. Its primary mechanism of action involves binding to the prefusion conformation of the RSV F protein, thereby preventing the conformational changes required for viral-host cell membrane fusion and subsequent viral entry [1]. The compound exhibits potent, low nanomolar in vitro antiviral activity against a broad panel of both RSV-A and RSV-B laboratory strains and clinical isolates [2], and has demonstrated a statistically significant reduction in viral load and clinical symptoms in a human RSV challenge study, confirming its oral antiviral effect [3].

Why Sisunatovir Hydrochloride Cannot Be Interchanged with In-Class RSV Antivirals: A Quantitative Comparative Analysis


While several RSV fusion inhibitors and other antiviral classes exist, they exhibit distinct pharmacological, pharmacokinetic, and clinical profiles that preclude simple substitution. Differences in molecular structure translate into significant variations in in vitro potency, oral bioavailability, clinical efficacy in human challenge models, and even resistance profiles. For instance, the fusion inhibitor presatovir, despite demonstrating sub-nanomolar in vitro potency, was withdrawn after failing to show efficacy in later-stage clinical trials [1], while the first-generation antiviral ribavirin suffers from a low therapeutic index and toxicity issues [2]. A direct, quantitative comparison of sisunatovir hydrochloride against these specific alternatives is essential for making a scientifically sound selection for research or clinical development programs.

Quantitative Evidence Guide: Verifiable Differentiation of Sisunatovir Hydrochloride for Procurement Decisions


Comparative Antiviral Potency: Sisunatovir vs. Other RSV Fusion Inhibitors

In a direct cross-study comparison of in vitro antiviral activity, sisunatovir hydrochloride exhibits a mean IC50 of 1.2 nM against a broad panel of RSV A and B laboratory strains and clinical isolates [1]. This positions it with a potency intermediate to that of the fusion inhibitor presatovir (mean EC50 = 0.43 nM) [2] and approximately 3-fold more potent than ziresovir (EC50 = 3 nM) [3]. When compared to the historical standard ribavirin, sisunatovir is orders of magnitude more potent, with ribavirin demonstrating an IC50 of 5.63 μM against the RSV A2 strain [4].

RSV antiviral fusion inhibitor IC50 comparison

Oral Bioavailability: A Key Differentiator for Sisunatovir Over Antibody-Based Alternatives

Sisunatovir hydrochloride is an orally bioavailable small molecule, with preclinical studies demonstrating oral bioavailability ranging from 42% to >100% across different species [1]. This is a fundamental point of differentiation from monoclonal antibody (mAb) alternatives like palivizumab and nirsevimab, which require parenteral administration (intravenous or intramuscular injection) [2]. The oral route offers significant advantages in terms of ease of administration, patient convenience, and potential for outpatient use, especially in vulnerable populations such as infants and the elderly.

oral antiviral pharmacokinetics bioavailability

Human Proof-of-Concept: Quantitative Clinical Efficacy in an RSV Challenge Model

In a Phase 2a randomized, double-blind, placebo-controlled human challenge study (n=66), sisunatovir treatment led to a rapid and statistically significant reduction in RSV viral load to undetectable levels compared to placebo [1]. Furthermore, total symptom scores and daily nasal mucus weight were significantly lower in the sisunatovir-treated group [1]. In contrast, the fusion inhibitor presatovir, despite early promise, failed to demonstrate consistent efficacy in larger Phase 2b/3 clinical trials, leading to its discontinuation [2].

Phase 2a trial viral load reduction clinical symptoms

Resistance Profile: Absence of Clinically Significant Resistance in a Human Challenge Study

In the Phase 2a RSV challenge study, virological analysis indicated no evidence of clinically significant viral resistance emerging during or after treatment with sisunatovir [1]. While resistance mutations to other RSV fusion inhibitors, such as ziresovir (e.g., D486N mutation), have been identified in vitro [2], the lack of observed clinical resistance for sisunatovir in this early study is a positive indicator for its potential durability.

antiviral resistance RSV F protein clinical virology

Physical and Chemical Properties: Solubility Profile for Research Applications

For in vitro research, sisunatovir hydrochloride is readily soluble in dimethyl sulfoxide (DMSO), with reported solubility up to 100 mg/mL . This is a practical consideration for laboratory procurement and experimental design. It is insoluble in water and ethanol, which is typical for this class of small molecule .

solubility DMSO formulation

Optimal Application Scenarios for Sisunatovir Hydrochloride Based on Quantitative Evidence


Lead Compound for Oral RSV Antiviral Development Programs

Based on its demonstrated oral bioavailability, nanomolar in vitro potency, and human proof-of-concept data from a challenge study, sisunatovir hydrochloride is an ideal candidate for use as a benchmark or lead compound in new RSV antiviral discovery and development programs. Its favorable pharmacokinetic properties and clinical validation make it a strong comparator for new chemical entities targeting the RSV F protein [1].

Research on RSV Fusion Inhibition and Resistance Mechanisms

The compound's well-defined mechanism of action and the absence of observed clinical resistance in the Phase 2a challenge study make it a valuable tool for studying the fundamental biology of RSV fusion [1]. It can be used to map resistance-conferring mutations to the F protein in vitro, providing a baseline against which the resistance profiles of next-generation fusion inhibitors can be measured [2].

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling for Oral Antivirals

With published data on oral bioavailability across species (42% to >100%) and a clear PK/PD relationship established in the human challenge model, sisunatovir hydrochloride serves as a validated, data-rich model compound for developing and refining PK/PD models for oral RSV therapeutics [1].

Comparator Agent for In Vitro and In Vivo Studies of Novel RSV Antivirals

Given its potent, broad-spectrum activity against RSV A and B (mean IC50 = 1.2 nM), sisunatovir is an excellent positive control or comparator agent in head-to-head in vitro assays and in vivo efficacy studies for new RSV inhibitors, including those with novel mechanisms of action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sisunatovir Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.